Product packaging for Ethyl-p-methoxyhydrocinnamate(Cat. No.:CAS No. 22767-72-2)

Ethyl-p-methoxyhydrocinnamate

Cat. No.: B142521
CAS No.: 22767-72-2
M. Wt: 208.25 g/mol
InChI Key: BDSDTKZBFYSNLI-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations within Organic Chemistry

While pinpointing the exact first synthesis of Ethyl 3-(4-methoxyphenyl)propanoate is challenging, its conceptual origins lie in the late 19th and early 20th centuries with the development of fundamental organic reactions. The Fischer-Speier esterification, first reported in 1895, provided a general and straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. chemistrylearner.commdpi.commasterorganicchemistry.comlibretexts.org This reaction would have been a primary route for the early preparation of Ethyl 3-(4-methoxyphenyl)propanoate from 3-(4-methoxyphenyl)propanoic acid and ethanol (B145695).

Another key historical synthetic pathway is the catalytic hydrogenation of its unsaturated precursor, ethyl p-methoxycinnamate. The early 20th century saw significant advancements in hydrogenation techniques, making the conversion of cinnamic acid derivatives to their saturated hydrocinnamic counterparts a common practice.

Early investigations into compounds like Ethyl 3-(4-methoxyphenyl)propanoate were primarily focused on understanding the influence of substituents on the reactivity and physical properties of aromatic compounds. These studies laid the groundwork for the more targeted research that would follow.

Significance in Contemporary Chemical and Biological Research

In the modern era, Ethyl 3-(4-methoxyphenyl)propanoate has transitioned from a subject of fundamental study to a valuable building block in the synthesis of more complex and functional molecules. Its significance is particularly notable in medicinal chemistry, agrochemical research, and the fragrance industry.

In Medicinal Chemistry , the methoxyphenylpropanoate scaffold is a recurring motif in the design of new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The precursor, ethyl p-methoxycinnamate, isolated from the medicinal plant Kaempferia galanga, has shown anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). nih.govugm.ac.id This has spurred interest in synthesizing and evaluating related compounds, including Ethyl 3-(4-methoxyphenyl)propanoate, for similar activities. Furthermore, complex derivatives have been synthesized for potential applications in treating metabolic diseases and cancer. scielo.brresearchgate.net

In Agrochemical Research , the development of effective and selective herbicides and pesticides is a constant pursuit. Phenylpropanoic acid derivatives have been explored for their herbicidal properties. nih.gov The structural framework of Ethyl 3-(4-methoxyphenyl)propanoate serves as a starting point for the synthesis of novel agrochemicals, aiming to improve efficacy and environmental safety profiles.

In the Fragrance and Flavor Industry , the pleasant, fruity, and sweet aroma of related esters has led to their use in a variety of consumer products. patsnap.compatsnap.com While Ethyl 3-(4-methoxyphenyl)propanoate itself may not be a primary fragrance component, its structural analogs and derivatives contribute to the creation of unique and long-lasting scents in perfumes, cosmetics, and other personal care items. nih.gov

The following table summarizes some of the key research findings related to the applications of Ethyl 3-(4-methoxyphenyl)propanoate and its derivatives:

Application AreaResearch FocusKey Findings
Medicinal Chemistry Anti-inflammatory AgentsPrecursor ethyl p-methoxycinnamate inhibits COX-1 and COX-2 enzymes. nih.govugm.ac.id
Anticancer AgentsThiourea derivatives of ethyl p-methoxycinnamate show potential in inhibiting fibrosarcoma. researchgate.net
Metabolic DiseaseSubstituted phenylpropanoic acid derivatives are being explored as activators of human peroxisome proliferator-activated receptor alpha (PPARα).
Agrochemicals HerbicidesPhenylpropanoic acid derivatives are investigated for selective herbicidal activity. nih.gov
Fragrance Industry Aroma CompoundsRelated esters are used for their fruity and sweet scents in various products. patsnap.compatsnap.com

Overview of Research Trajectories and Interdisciplinary Relevance

The research trajectory of Ethyl 3-(4-methoxyphenyl)propanoate exemplifies the evolution of chemical science. Initial studies focused on its synthesis and basic chemical properties. Over time, as our understanding of structure-activity relationships grew, the focus shifted towards its application as a scaffold for creating molecules with specific biological or material properties.

The interdisciplinary relevance of this compound is a key aspect of its modern significance. For example, research into its derivatives often involves a collaboration between synthetic organic chemists, medicinal chemists, and biologists to design, synthesize, and test new drug candidates. Similarly, its use in agrochemicals bridges organic synthesis with agricultural science. The study of its precursor in natural products connects organic chemistry with pharmacognosy and ethnobotany.

Recent research has also explored the use of this and related compounds in the development of new materials. For instance, derivatives of similar aromatic esters are being investigated for their potential in creating novel polymers and liquid crystals. The photophysical properties of these molecules are also of interest for applications in organic electronics. chemrxiv.org This convergence of disciplines highlights the enduring importance of fundamental chemical building blocks like Ethyl 3-(4-methoxyphenyl)propanoate in driving scientific innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B142521 Ethyl-p-methoxyhydrocinnamate CAS No. 22767-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDTKZBFYSNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325042
Record name Ethyl 3-(4-methoxyphenyl)propanoate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22767-72-2
Record name 22767-72-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(4-methoxyphenyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Pathways for Ethyl 3 4 Methoxyphenyl Propanoate

Classical and Contemporary Esterification Routes to Ethyl 3-(4-methoxyphenyl)propanoate

Esterification remains a fundamental and widely practiced method for the production of esters like Ethyl 3-(4-methoxyphenyl)propanoate. The direct reaction of a carboxylic acid with an alcohol is a cornerstone of organic synthesis, with ongoing research focused on improving efficiency and sustainability.

The most common method for synthesizing Ethyl 3-(4-methoxyphenyl)propanoate is the Fischer-Speier esterification. This reaction involves heating its parent carboxylic acid, 3-(4-Methoxyphenyl)propanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

This reaction is reversible, and its equilibrium nature means that the presence of water, a byproduct, can drive the reaction backward through hydrolysis. researchgate.net To achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comresearchgate.net

To overcome the limitations of classical Fischer esterification, such as the use of corrosive mineral acids and the challenges of catalyst separation, alternative strategies have been developed. A notable approach involves the use of solid acid catalysts, such as cation-exchange resins like Dowex H+. nih.gov This heterogeneous catalysis method offers several advantages, including simplified product isolation, reduced environmental impact, and the potential for catalyst reuse. nih.gov The Dowex H+/NaI system, for example, has been shown to be an effective, high-yielding, and energy-efficient method for various esterifications. nih.gov

Optimization of reaction conditions is critical for maximizing the yield and rate of esterification. Key factors that are typically investigated include temperature, the molar ratio of reactants, and the amount and type of catalyst. researchgate.net Increasing the reaction temperature generally increases the reaction rate. hillpublisher.com Studies on similar esterification processes have shown that raising the temperature from 35°C to 65°C can significantly boost the conversion of the carboxylic acid. ceon.rs The molar ratio of alcohol to acid is also crucial; increasing this ratio can enhance the reaction rate and final yield. researchgate.net Similarly, the catalyst concentration can be adjusted to accelerate the reaction, although an optimal level must be found to balance efficiency and cost. ceon.rs

Stereoselective and Enantioselective Synthesis Approaches for Analogues and Derivatives

While Ethyl 3-(4-methoxyphenyl)propanoate itself is achiral, the synthesis of its chiral analogues and derivatives is of great importance, particularly for pharmaceutical applications where stereochemistry dictates biological activity. researchgate.net

Biocatalysis provides a powerful and environmentally benign tool for producing enantiomerically pure compounds. magtech.com.cnnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of chiral alcohols and esters that are structurally analogous to the target compound. researchgate.net This process relies on the enzyme's ability to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer much faster than the other. researchgate.net

For example, in the enzymatic hydrolysis of racemic β-hydroxy esters, lipases can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched. scielo.brdoaj.orgscielo.brresearchgate.net The lipase (B570770) from Candida antarctica (CAL-B) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficiency and enantioselectivity in these transformations. researchgate.netscielo.br In the resolution of ethyl 3-hydroxy-3-phenylpropanoate, a structural analogue, PCL achieved a 50% conversion, recovering the (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.brdoaj.orgresearchgate.net

EnzymeSubstrate (Analogue)TransformationConversion (%)Product (Enantiomeric Excess, e.e.)Reference
PCLrac-Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis50(R)-Ester (98% e.e.), (S)-Acid (93% e.e.) scielo.br, doaj.org, researchgate.net
Lipase PS-30rac-Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis39(S)-Acid (93% e.e.) scielo.br
CAL-Brac-4-phenylbut-3-en-2-olTransesterification~50>95% e.e. researchgate.net
LU-CNBrrac-4-(4'-methoxyphenyl)but-3-en-2-olTransesterification~5090% e.e. researchgate.net

Asymmetric hydrogenation is a premier technique for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. researchgate.net This method typically involves the use of a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand. researchgate.netajchem-b.com The catalyst facilitates the addition of hydrogen across a double bond of a prochiral substrate, such as an unsaturated precursor to an analogue of Ethyl 3-(4-methoxyphenyl)propanoate, creating a chiral center with a preference for one stereoisomer.

For instance, the asymmetric hydrogenation of unsaturated morpholines, a class of N-heterocycles, has been achieved with excellent enantioselectivities (up to 99% e.e.) using a bisphosphine-rhodium catalyst. rsc.orgnih.gov Similarly, chiral Ru/diamine catalysts are highly effective for the hydrogenation of various heteroaromatic compounds, achieving yields and e.e. values up to 99%. ajchem-b.com Iridium catalysts featuring chiral ligands like (S)-SEGPHOS have been used to hydrogenate substrates like 2-alkyl quinolines with high enantioselectivity. researchgate.net These methods are instrumental in creating chiral building blocks for complex bioactive molecules. ajchem-b.comresearchgate.net

Catalyst SystemSubstrate Type (Analogue)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
SKP-Rh complex2-Substituted DehydromorpholinesQuantitativeup to 99 nih.gov
Chiral Ru/diamineDibenzo[b,f] scielo.brdoaj.orgoxazepine derivativesup to 99up to 99 ajchem-b.com
Ir/(S)-SEGPHOS2-Alkyl QuinolinesHighHigh researchgate.net
BridgePhos-Rh3-Benzoylaminocoumarinsup to 98up to 99.7 ajchem-b.com

Catalytic Strategies in the Chemical Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate and Related Structures

A diverse array of catalytic strategies is employed to synthesize Ethyl 3-(4-methoxyphenyl)propanoate and its related structures, reflecting the broader trends in modern organic synthesis toward efficiency and selectivity.

For the direct synthesis of the achiral target ester, both homogeneous and heterogeneous acid catalysts are effective. Homogeneous catalysts like sulfuric acid are traditional and effective but pose separation and environmental challenges. researchgate.net Heterogeneous catalysts, such as Dowex ion-exchange resins, represent a greener alternative, simplifying workup and allowing for catalyst recycling. nih.gov

In the realm of synthesizing chiral analogues, the catalytic strategies become more sophisticated. Biocatalysis, using whole cells or isolated enzymes like lipases, offers exceptional selectivity under mild reaction conditions for kinetic resolutions. nih.gov These methods are highly valued for their ability to produce enantiopure alcohols and acids from racemic esters. researchgate.netscielo.br

For asymmetric synthesis, transition metal catalysis is dominant. Chiral complexes of rhodium, ruthenium, and iridium are at the forefront of asymmetric hydrogenation, enabling the direct synthesis of specific enantiomers from prochiral alkenes with outstanding levels of stereocontrol. researchgate.netajchem-b.comnih.gov The choice of metal and, crucially, the architecture of the chiral ligand are key to achieving high enantioselectivity for a given substrate. researchgate.net These advanced catalytic methods are indispensable for accessing the complex, stereodefined structures often required in pharmaceutical research and development.

Role of Brønsted Acid Catalysts in Carbonyl Reactions

Brønsted acids, or proton donors, are fundamental catalysts in organic synthesis, particularly in reactions involving carbonyl groups. Their primary role is to activate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In the context of synthesizing propanoate structures, this activation is crucial for forming new carbon-carbon bonds.

For instance, p-toluenesulfonic acid (p-TsOH), a common Brønsted acid, is effective in catalyzing cascade reactions that involve an initial intramolecular Friedel-Crafts hydroxyalkylation. nih.gov In these reactions, a carbonyl group within a molecule is activated by the acid, allowing an aromatic ring (like the methoxyphenyl group) to attack the carbonyl carbon. This is followed by a subsequent reaction, such as a nucleophilic substitution. nih.gov While Lewis acids can also promote similar transformations, Brønsted acids like p-TsOH are often preferred due to their ready availability and ease of handling. nih.gov

Quantum chemical studies have revealed that the choice between a Brønsted acid and a Lewis acid can fundamentally alter the reaction mechanism. nih.gov For example, in certain intramolecular carbonyl-olefin reactions, a Lewis acid might promote metathesis through an oxetane (B1205548) intermediate. In contrast, a Brønsted acid like triflic acid (TfOH) can invoke a mechanistic switch to a carbonyl-ene reaction, completely avoiding the oxetane pathway. nih.gov The Brønsted acid's conjugate base can also play a vital role in rearranging intermediates, such as carbocations that form after the initial reaction. nih.gov

Transition Metal Catalysis in Propanoate Scaffold Formation

Transition metal catalysts offer powerful and selective methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for the propanoate scaffold. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For example, the synthesis of (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a precursor that can be hydrogenated to the target propanoate, has been achieved using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand. researchgate.net This reaction couples 1-bromo-4-methoxybenzene with ethyl-2-cyanoacrylate. researchgate.net

The general utility of transition metals extends to various related transformations. Copper catalysts, for instance, have been used for amidation reactions and N-difluoroethylimide synthesis. beilstein-journals.org Nickel catalysts are employed in reductive amidation and can facilitate E-to-Z isomerization of related acrylate (B77674) structures. beilstein-journals.org A key step in many syntheses of Ethyl 3-(4-methoxyphenyl)propanoate is the reduction of a carbon-carbon double bond in a cinnamate (B1238496) precursor, such as (E)-Ethyl 3-(4-methoxyphenyl)acrylate. This hydrogenation is typically accomplished using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Organocatalysis in Reaction Design

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a sustainable and complementary approach to metal-based catalysis. For the synthesis of propanoate structures, Michael addition reactions are a common strategy. Organocatalysts can be employed to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In a related synthesis, the Michael addition of N-heterocycles to chalcones (which share the 1,3-diarylpropanone backbone) has been catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride, an ionic organic solid. mdpi.com This type of catalysis can proceed under solvent-free conditions, enhancing the green credentials of the synthetic route. mdpi.com The proposed mechanism involves the organocatalyst activating the reagents through hydrogen bonding and other non-covalent interactions, bringing them into proximity to react. mdpi.com Such principles can be applied to the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate by designing a reaction where a suitable carbon nucleophile adds to an acrylate acceptor bearing the 4-methoxyphenyl (B3050149) group.

Mechanistic Investigations of Formation Reactions

Understanding the detailed reaction mechanisms is paramount for optimizing synthetic routes, maximizing yields, and minimizing unwanted by-products. This involves identifying key intermediates, transition states, and kinetic parameters.

Elucidation of Reaction Intermediates and Transition States

Modern computational chemistry, particularly Molecular Electron Density Theory (MEDT), provides deep insights into reaction pathways that may differ from classical postulates. For example, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a related system, computational studies identified six possible zwitterionic intermediates. mdpi.com The formation of these intermediates is dictated by local nucleophile/electrophile interactions, and the study ruled out a previously proposed Diels-Alder pathway in favor of a mechanism involving these zwitterionic species. mdpi.com

In Brønsted acid-catalyzed reactions, the key intermediates are often protonated species and subsequent carbocations or their equivalents. For example, in the formation of tetrahydrocarbazolones, an acid-catalyzed intramolecular attack leads to a 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. nih.gov This alcohol intermediate is then reactivated by the acid catalyst to eliminate water, forming a cationic indoleneiminium derivative that reacts with an external nucleophile. nih.gov Identifying such crucial intermediates is key to controlling the reaction outcome.

Kinetic Studies and Reaction Rate Optimization

Optimizing reaction conditions is a practical consequence of kinetic studies, aiming to achieve the highest possible yield in the shortest amount of time. In a two-step synthesis of the related (E)-butyl-3-(4-methoxyphenyl) acrylate, researchers systematically optimized the reaction conditions for each step. researchgate.net For the initial Claisen-Schmidt condensation, factors such as the molar ratio of reactants, catalyst concentration, temperature, and reaction time were adjusted to maximize the yield of the intermediate, methyl p-methoxy cinnamate. researchgate.net

Table 1: Optimization of Claisen-Schmidt Condensation for Methyl p-methoxy cinnamate Synthesis researchgate.net

ParameterConditionResulting Yield
Reactant Ratio (p-methoxybenzaldehyde:methyl acetate)1:8Optimized
Catalyst (Sodium Methoxide)10% (based on mixture)Optimized
Reaction Temperature50°C79.0%
Reaction Time1.0 hOptimized

Similarly, for the subsequent transesterification step, the molar ratio of the intermediate to n-butanol and the amount of sodium bisulfate catalyst were optimized to achieve a high conversion rate of 88.0%. researchgate.net These empirical studies are essential for developing scalable and efficient synthetic protocols.

Side Reactions and By-product Formation Analysis

Nearly every chemical transformation is accompanied by potential side reactions that can lower the yield and purity of the desired product. A thorough analysis of these pathways is crucial for reaction optimization. In the organocatalyzed Michael addition to chalcones, a significant side reaction is the retro-Michael reaction, which can lead to moderate yields as the product reverts to the starting materials. mdpi.com

In Brønsted acid-catalyzed cascade reactions, a common side pathway is the dehydration of a key alcohol intermediate. nih.gov By carefully fine-tuning the reaction conditions, such as the choice of catalyst and solvent, this competitive dehydration can be prevented, allowing the desired subsequent reaction with an external nucleophile to proceed efficiently. nih.gov In esterification reactions, incomplete reaction or hydrolysis of the ester product (if water is present) are common issues. The formation of isomers, such as the cis/trans isomers in acrylate synthesis, also represents a challenge that must be controlled through the choice of catalyst and conditions.

Table 2: Common Side Reactions and Mitigation Strategies

Reaction TypePotential Side ReactionMitigation Strategy
Michael AdditionRetro-Michael ReactionOptimize temperature and reaction time; select a catalyst that stabilizes the product. mdpi.com
Acid-Catalyzed CascadeDehydration of alcohol intermediateFine-tune catalyst choice, concentration, and solvent to favor the desired pathway over elimination. nih.gov
EsterificationHydrolysis of EsterUse dry reagents and solvents; employ a dehydrating agent.
Cross-CouplingHomocoupling of starting materialsOptimize ligand, temperature, and addition rate of reagents.

Green Chemistry Principles in Synthetic Design and Process Optimization

The synthesis of Ethyl 3-(4-methoxyphenyl)propanoate is increasingly being viewed through the lens of green chemistry, an approach that seeks to design chemical products and processes that minimize the generation and use of hazardous substances. youtube.compatsnap.com This paradigm shift is driven by the need for more sustainable chemical manufacturing that reduces environmental impact, lowers energy consumption, and improves safety. scienceinschool.org Key principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents and catalysts, are central to developing advanced synthetic methodologies for this compound. scienceinschool.orgpatsnap.com

Solvent-Free and Water-Mediated Reaction Systems

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. youtube.com Consequently, developing solvent-free or water-mediated reaction systems for the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate is a primary goal in green synthetic design.

Solvent-Free Synthesis: Solvent-free reactions, conducted by grinding or melting reactants together, can lead to higher efficiency, reduced waste, and simplified purification processes. For the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate, a potential solvent-free approach involves the direct esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a solid acid catalyst. This eliminates the need for a bulk solvent, thereby reducing processing costs and environmental hazards.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, specialized techniques can facilitate water-mediated reactions. Supercritical water, a state where it exhibits properties of both a liquid and a gas, can act as an excellent solvent for non-polar compounds, enabling reactions that would typically require organic solvents. youtube.com Research into water-based systems for esterification reactions is an active area, offering a promising sustainable pathway for producing esters like Ethyl 3-(4-methoxyphenyl)propanoate.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. redalyc.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, which can enhance reaction rates compared to conventional heating methods. nih.gov

In the context of Ethyl 3-(4-methoxyphenyl)propanoate synthesis, microwave irradiation can be applied to the Fischer esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol. Studies on related compounds have shown that microwave-assisted methods can shorten reaction times from hours to mere minutes and significantly increase product yields. nih.govmdpi.com This rapid and efficient heating not only saves energy but also minimizes the potential for side reactions and decomposition of products.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Seconds to minutes redalyc.org
Energy Efficiency Low (heats vessel first) High (heats reactants directly) patsnap.com
Reaction Yield Often moderate Typically higher redalyc.orgnih.gov

| Side Reactions | More prevalent | Reduced due to short reaction times |

Enzymatic Synthesis for Enhanced Atom Economy and Reduced Environmental Impact

Biocatalysis, particularly the use of enzymes, represents a cornerstone of green chemistry for synthesizing esters. patsnap.compatsnap.com Lipases are a class of enzymes that have shown exceptional efficacy in catalyzing esterification reactions under mild conditions, offering high selectivity and producing high-purity products. patsnap.com

The enzymatic synthesis of Ethyl 3-(4-methoxyphenyl)propanoate can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with ethanol using a lipase as the biocatalyst. This method offers several distinct advantages over traditional chemical synthesis:

Mild Reaction Conditions : Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, significantly reducing the energy requirements of the process. patsnap.com

High Selectivity : Enzymes are highly specific, which minimizes the formation of byproducts and simplifies the purification process.

Environmental Benignity : As biological catalysts, enzymes are biodegradable and non-toxic. Their use avoids the heavy metal catalysts or strong acids often employed in conventional esterification. patsnap.com

Enhanced Atom Economy : By reducing waste and by-products, enzymatic synthesis improves atom economy, a measure of how efficiently reactants are converted into the desired product. youtube.comscienceinschool.org

Research on the enzymatic synthesis of structurally similar esters has demonstrated the viability and benefits of this approach, achieving high yields and enantiomeric purities, which is crucial in the pharmaceutical industry. acs.orgcolab.ws

Sustainable Reagent Selection and Waste Minimization Strategies

A holistic green chemistry approach involves evaluating the entire lifecycle of a chemical process, from starting materials to waste products. patsnap.com For Ethyl 3-(4-methoxyphenyl)propanoate, this includes selecting renewable reagents and implementing strategies to minimize waste.

Sustainable Reagents: A key starting material, ethanol, can be sourced from renewable biomass (bioethanol), reducing the reliance on fossil fuels. scienceinschool.org Similarly, precursors to 3-(4-methoxyphenyl)propanoic acid can potentially be derived from natural sources. For instance, 4-methoxycinnamic acid, a related compound, is found in plants and can be converted to the target acid via catalytic hydrogenation. scielo.br

Waste Minimization: The most effective way to minimize waste is to design reactions with high atom economy. scienceinschool.org Catalytic processes, both enzymatic and chemo-catalytic, are superior to stoichiometric reactions in this regard. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for reducing solid waste and improving process efficiency. patsnap.com By combining renewable feedstocks with highly efficient, reusable catalytic systems, the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate can be aligned with the principles of a sustainable and circular economy.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation and Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy for Ethyl 3-(4-methoxyphenyl)propanoate provides a distinct pattern of signals that confirms the presence and connectivity of all proton environments in the molecule. The spectrum is characterized by signals corresponding to the ethyl group, the propanoate chain, the methoxy (B1213986) group, and the para-substituted benzene (B151609) ring. The integration of these signals corresponds to the number of protons in each unique environment.

The ethyl group presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a classic ethyl ester pattern. The two methylene groups of the propanoate backbone appear as two distinct triplets. The aromatic protons on the benzene ring show a typical AA'BB' splitting pattern, appearing as two doublets due to the para-substitution. A sharp singlet corresponds to the three protons of the methoxy group.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 3-(4-methoxyphenyl)propanoate Note: Data are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl -CH₃~1.2Triplet3H
Propanoate -CH₂-~2.6Triplet2H
Propanoate -CH₂-~2.9Triplet2H
Methoxy -OCH₃~3.8Singlet3H
Ethyl -O-CH₂-~4.1Quartet2H
Aromatic H (ortho to OCH₃)~6.8Doublet2H
Aromatic H (ortho to alkyl)~7.1Doublet2H

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, allowing for a carbon count and identification of functional groups. libretexts.org For Ethyl 3-(4-methoxyphenyl)propanoate, ten distinct signals are expected, as two pairs of aromatic carbons are chemically equivalent due to molecular symmetry. libretexts.org The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (around 160-180 ppm). libretexts.org The sp²-hybridized aromatic carbons absorb in the range of 110-160 ppm, while the sp³-hybridized carbons of the ethyl, propanoate, and methoxy groups appear at higher fields (0-90 ppm). libretexts.org

Interactive Data Table: Predicted ¹³C NMR Data for Ethyl 3-(4-methoxyphenyl)propanoate Note: Chemical shifts (δ) are reported in parts per million (ppm).

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Propanoate -CH₂-~30
Propanoate -CH₂-~36
Methoxy -OCH₃~55
Ethyl -O-CH₂-~60
Aromatic CH (ortho to OCH₃)~114
Aromatic CH (ortho to alkyl)~129
Aromatic C (ipso, alkyl)~132
Aromatic C (ipso, OCH₃)~158
Carbonyl C=O~173

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the intricate connectivity within the molecule. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. princeton.eduweizmann.ac.il For Ethyl 3-(4-methoxyphenyl)propanoate, a COSY spectrum would show cross-peaks connecting the ethyl CH₂ and CH₃ protons, the two adjacent CH₂ groups of the propanoate chain, and the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduyoutube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds. princeton.eduyoutube.com This is vital for piecing together the molecular structure. Key correlations would include the protons of the ethyl group to the carbonyl carbon, and the protons of the propanoate CH₂ group adjacent to the ring with the aromatic carbons, confirming the attachment of the propanoate chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netweizmann.ac.il A NOESY spectrum could show a correlation between the methoxy group protons and the adjacent aromatic protons, confirming their spatial proximity.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The computed exact mass for Ethyl 3-(4-methoxyphenyl)propanoate (C₁₂H₁₆O₃) is 208.109944368 Da. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS). jmchemsci.com The GC component separates the compound from any impurities, and the retention time serves as an identifying characteristic. The MS component then ionizes the pure compound, providing a mass spectrum that serves as a molecular fingerprint. jmchemsci.comnih.gov

For Ethyl 3-(4-methoxyphenyl)propanoate, the mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 208, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation. Key fragments often observed include a prominent peak at m/z 121, which corresponds to the stable tropylium-like ion formed by the methoxybenzyl moiety after cleavage of the side chain. Another significant fragment appears at m/z 134. nih.gov This combination of retention time and a unique fragmentation pattern makes GC-MS a powerful tool for verifying the identity and assessing the purity of Ethyl 3-(4-methoxyphenyl)propanoate. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar molecules like Ethyl 3-(4-methoxyphenyl)propanoate. This method allows for the determination of the molecular weight and can provide structural information through fragmentation analysis.

In a typical ESI-MS analysis, the compound is introduced into the mass spectrometer in a liquid solution. The process generates gaseous ions from the analyte, which are then analyzed by the mass spectrometer. For Ethyl 3-(4-methoxyphenyl)propanoate, with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 209.1. nih.gov It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺, which would appear at m/z 231.1. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the presence of the ethyl ester and the methoxyphenyl groups. nih.govnih.gov

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating Ethyl 3-(4-methoxyphenyl)propanoate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Ethyl 3-(4-methoxyphenyl)propanoate. mdpi.com Method development typically involves optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength to achieve a good separation with high resolution and sensitivity.

A common approach for this compound is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com A gradient elution, starting with a higher percentage of a weak solvent (like water) and gradually increasing the concentration of a stronger organic solvent (like acetonitrile (B52724) or methanol), is often employed to ensure the efficient elution of the compound while separating it from impurities with different polarities. researchgate.net Detection is typically performed using a UV detector, set at a wavelength where the methoxyphenyl chromophore has strong absorbance. researchgate.net

ParameterTypical Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient sielc.comresearchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at ~225 nm or 275 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. grafiati.com

UPLC methods for Ethyl 3-(4-methoxyphenyl)propanoate would be developed with similar principles to HPLC but adapted for the higher pressures and smaller column dimensions. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. sielc.comsielc.com The increased sensitivity is beneficial for detecting trace impurities.

ParameterTypical Condition
Column Sub-2 µm particle size (e.g., ACQUITY UPLC BEH C18, 1.7 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.3-0.6 mL/min
Detection UV or PDA (Photodiode Array)
Injection Volume 1-5 µL
Column Temperature Often elevated (e.g., 40-50 °C) to reduce viscosity

Column Chromatography for Purification Strategies

For the purification of Ethyl 3-(4-methoxyphenyl)propanoate on a preparative scale, column chromatography is the method of choice. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase as they are moved through the column by a mobile phase.

Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like Ethyl 3-(4-methoxyphenyl)propanoate. rsc.orgamazonaws.com The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate). rsc.orgblogspot.com By starting with a low polarity eluent and gradually increasing the polarity (gradient elution), impurities can be selectively eluted before or after the desired compound. The progress of the separation is monitored by Thin Layer Chromatography (TLC). amazonaws.com

ParameterTypical Condition
Stationary Phase Silica gel (e.g., 60-120 or 200-300 mesh) researchgate.netblogspot.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate (B1210297) mixture (e.g., starting with 95:5 and gradually increasing the ethyl acetate proportion) rsc.orgblogspot.com
Loading Technique Wet or dry loading of the crude product orgsyn.org
Elution Mode Isocratic or gradient elution
Fraction Collection Fractions are collected and analyzed by TLC to identify those containing the pure product.

Vibrational Spectroscopy (IR, Raman) for Functional Group Verification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. springernature.comepa.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The FT-IR spectrum of Ethyl 3-(4-methoxyphenyl)propanoate will exhibit several key absorption bands that confirm its structure. nih.gov The presence of the ester functional group is indicated by a strong C=O stretching vibration. The aromatic ring and the ether linkage also produce characteristic signals.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester (C=O) Stretching~1735 cm⁻¹ docbrown.info
Aromatic C=C Stretching~1610, 1510 cm⁻¹
Aromatic C-H Stretching~3000-3100 cm⁻¹
Aliphatic C-H Stretching~2850-2980 cm⁻¹
Ether (C-O-C) Asymmetric Stretching~1250 cm⁻¹
Ester (C-O) Stretching~1170 cm⁻¹ docbrown.info

These characteristic peaks, when observed in the FT-IR spectrum, provide strong evidence for the successful synthesis and purity of Ethyl 3-(4-methoxyphenyl)propanoate.

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Investigation of Dynamic Behavior in Solution

A thorough search of scientific literature reveals a notable absence of specific studies focused on the molecular dynamics or dynamic behavior of Ethyl 3-(4-methoxyphenyl)propanoate in solution. While molecular dynamics simulations are a common approach to understanding how a molecule behaves in a solvent over time—including its movements, interactions, and the adoption of various conformations—no such research dedicated to this particular compound could be identified.

Conformational Landscapes and Flexibility Assessment

Similarly, there is a lack of specific research on the conformational landscape and flexibility of Ethyl 3-(4-methoxyphenyl)propanoate. Conformational analysis, which involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them, is fundamental to understanding its interactions with biological targets. libretexts.orglibretexts.orgyoutube.comyoutube.com Although general principles of conformational analysis for similar structures like ethane (B1197151) and butane (B89635) are well-established, specific computational studies detailing the unique conformational preferences and flexibility of Ethyl 3-(4-methoxyphenyl)propanoate are not available in the reviewed literature. libretexts.orglibretexts.orgyoutube.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govnih.govresearchgate.net This allows for the prediction of the activity of new compounds and the identification of key structural features that influence their effects. nih.govnih.govnih.govresearchgate.net

Identification of Structural Descriptors Influencing Activity

In the absence of specific QSAR models for Ethyl 3-(4-methoxyphenyl)propanoate, the structural descriptors that directly influence its specific biological activities have not been identified or reported. The identification of such descriptors is a key outcome of QSAR studies, providing insights into the molecular properties—such as hydrophobicity, electronic properties, and steric factors—that are critical for a compound's function. acs.org Without dedicated QSAR analyses, this information remains speculative for Ethyl 3-(4-methoxyphenyl)propanoate.

Exploration of Chemical Reactivity and Functional Group Transformations

Oxidation and Reduction Reactions of the Ester and Aromatic Moieties

The chemical behavior of ethyl 3-(4-methoxyphenyl)propanoate under oxidative and reductive conditions is dictated by the specific reagents and reaction conditions employed.

The ester group can be reduced to the corresponding primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester.

The aromatic methoxy (B1213986) group can be cleaved to a phenol (B47542) under specific conditions. One such method involves the use of 3-mercaptopropionic acid in the presence of a base like potassium carbonate at elevated temperatures. google.com This demethylation process is crucial for introducing a hydroxyl group, which can then be used for further functionalization.

Esterification and Transesterification Processes

Esterification and transesterification are fundamental reactions for modifying the ester portion of ethyl 3-(4-methoxyphenyl)propanoate. masterorganicchemistry.com

Esterification of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, with ethanol (B145695) in the presence of an acid catalyst is the direct route to synthesize the title compound.

Transesterification allows for the conversion of the ethyl ester to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting ethyl 3-(4-methoxyphenyl)propanoate with methanol (B129727) under acidic conditions would yield methyl 3-(4-methoxyphenyl)propanoate. nih.gov This process is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com The reaction can be catalyzed by mineral acids, or by more environmentally benign catalysts such as boric acid or methylboronic acid. nih.gov The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol. masterorganicchemistry.com

Condensation Reactions and Derivatization Strategies

The active methylene (B1212753) group alpha to the ester carbonyl and the aromatic ring of ethyl 3-(4-methoxyphenyl)propanoate and its precursors are key to various condensation reactions for carbon-carbon bond formation.

Claisen Condensation: While direct self-condensation of ethyl 3-(4-methoxyphenyl)propanoate is not commonly reported, the principles of the Claisen condensation are relevant to its synthesis and derivatization. openstax.orglibretexts.orglibretexts.org The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. openstax.orglibretexts.orglibretexts.org For example, a crossed Claisen condensation between ethyl acetate (B1210297) and ethyl 4-methoxybenzoate (B1229959) could theoretically be a route to ethyl 4-methoxybenzoylacetate, a related β-keto ester. scbt.com

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.comthermofisher.com A pertinent example is the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with an active methylene compound like ethyl cyanoacetate (B8463686) in the presence of a weak base like piperidine (B6355638) to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comthermofisher.com This type of reaction is a powerful tool for creating complex molecules with extended conjugation.

Influence of the Methoxy Substituent on Aromatic Reactivity and Selectivity

The methoxy group (-OCH3) on the phenyl ring of ethyl 3-(4-methoxyphenyl)propanoate has a profound influence on the reactivity and selectivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.commasterorganicchemistry.com

The methoxy group is a strong activating group and an ortho, para-director. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. The para position is already substituted, so electrophilic attack will be directed to the ortho positions (C2 and C6) relative to the methoxy group.

Common electrophilic aromatic substitution reactions include:

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 3-(3-nitro-4-methoxyphenyl)propanoate
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Ethyl 3-(3-bromo-4-methoxyphenyl)propanoate or Ethyl 3-(3-chloro-4-methoxyphenyl)propanoate
Friedel-Crafts AcylationAcyl chloride, AlCl₃Ethyl 3-(3-acyl-4-methoxyphenyl)propanoate

Functional Group Modifications and Derivatization to Access Novel Analogues

The functional groups present in ethyl 3-(4-methoxyphenyl)propanoate provide multiple handles for derivatization to access novel analogues with potentially interesting biological or material properties.

One example of such derivatization is the synthesis of ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate (EGMP) from a related compound, ferulic acid. nih.gov This highlights the possibility of modifying the methoxy group. After demethylation to the corresponding phenol, the resulting hydroxyl group can be alkylated with various groups, such as the geranyl group, to create new ether linkages. nih.gov

Furthermore, the ester functionality can be converted to an amide by reaction with an amine, or to a carboxylic acid by hydrolysis, which can then be coupled with other molecules. The aromatic ring can undergo the electrophilic substitution reactions mentioned previously, introducing a range of substituents that can fine-tune the molecule's properties. These modifications allow for the systematic exploration of the chemical space around the core structure of ethyl 3-(4-methoxyphenyl)propanoate to generate a library of novel analogues. researchgate.net

Investigation of Biological Activities and Pharmacological Potentials of Ethyl 3 4 Methoxyphenyl Propanoate and Its Derivatives

In Vitro Biological Activity Assessments

The initial stages of drug discovery often involve a battery of in vitro tests to determine the biological activity of new chemical entities at a cellular and molecular level. Derivatives of Ethyl 3-(4-methoxyphenyl)propanoate have been subjected to various such assessments to elucidate their therapeutic potential.

Antioxidant Activity Screening and Mechanism of Action

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Consequently, the search for effective antioxidant compounds is a significant area of research. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov

Several of these derivatives exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, ascorbic acid (Vitamin C). For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was found to have a DPPH radical scavenging activity 1.13 times greater than ascorbic acid. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize the free radical. mdpi.com

CompoundAntioxidant Activity (DPPH Scavenging) vs. Ascorbic AcidReference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide~1.4 times higher nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher nih.gov
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone1.13 times higher nih.gov
3-((4-methoxyphenyl)amino)-N'-(thiophen-2-ylmethylene)propanehydrazide1.26 times higher nih.gov

Anti-inflammatory Effects in Cellular Models

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has demonstrated significant anti-inflammatory properties in cellular models. nih.gov In studies using lipopolysaccharide (LPS)-treated cultured astrocytes and microglial BV-2 cells, MMPP treatment led to a decrease in the expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Similarly, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has shown dose-dependent anti-inflammatory effects in RAW264.7 macrophages. nih.gov This compound was found to reduce the upregulation of COX-2 and iNOS and attenuate the activity of NF-κB, a key transcription factor in the inflammatory response. nih.gov These findings highlight the potential of these derivatives to modulate inflammatory pathways at the cellular level.

Cytotoxicity Studies in Cancer Cell Lines (e.g., Glioblastoma, Triple-Negative Breast Cancer)

The cytotoxic potential of these compounds against various cancer cell lines has been a major focus of investigation.

Glioblastoma: A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested for their anticancer activity against the human glioblastoma U-87 cell line. nih.gov In general, these compounds were found to be more cytotoxic against U-87 cells than against the triple-negative breast cancer cell line MDA-MB-231. nih.gov One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced the viability of U-87 cells to 19.6 ± 1.5%. nih.gov Another study on a piplartine analogue, (E)-N-(4-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl) acrylamide (B121943) (NFBTA), also showed strong cytotoxic activity in the U87MG glioblastoma cell line. nih.gov

Triple-Negative Breast Cancer (TNBC): Triple-negative breast cancer is an aggressive form of breast cancer with limited treatment options. nih.gov The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has shown promising anticancer effects in TNBC cell lines (MDA-MB-231 and MDA-MB-468). nih.gov MMPP was found to inhibit cell growth, induce apoptosis (programmed cell death), and suppress the migration and invasion of these cancer cells. nih.gov At the molecular level, MMPP activated pro-apoptotic proteins like caspases and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

CompoundCancer Cell LineEffectReference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneGlioblastoma (U-87)Reduced cell viability to 19.6 ± 1.5% nih.gov
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)TNBC (MDA-MB-231)Growth inhibition, apoptosis induction nih.gov
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)TNBC (MDA-MB-468)Growth inhibition, apoptosis induction nih.gov

Evaluation of Enzyme Inhibition and Receptor Binding

The therapeutic effects of drugs are often mediated through their interaction with specific enzymes or receptors. The derivative MMPP has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3), a key protein involved in cell growth and survival. nih.govresearchgate.net Furthermore, MMPP has been shown to modulate the activity of other important cellular targets. It enhances the transcriptional activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial in cancer progression. nih.gov MMPP was also found to reduce the generation of β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease. nih.gov

In Vivo Efficacy and Mechanistic Studies

Following promising in vitro results, the next step is to evaluate the efficacy of these compounds in living organisms, which provides a more comprehensive understanding of their potential therapeutic value.

Animal Models for Disease Pathways (e.g., Inflammation)

To investigate the anti-inflammatory effects in a physiological context, animal models of inflammation are employed. mdpi.com The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was tested in a mouse model where memory impairment was induced by lipopolysaccharide (LPS) injections, a model known to cause neuroinflammation. nih.gov Treatment with MMPP was associated with a reduction of inflammatory proteins (COX-2 and iNOS) and decreased activation of microglia and astrocytes in the brain, demonstrating its anti-neuroinflammatory effects in vivo. nih.gov

In another study, N-(3-Florophenyl)ethylcaffeamide (FECA), a caffeic acid derivative, was evaluated in a λ-carrageenan-induced paw edema model in mice, a classic model for acute inflammation. researchgate.net The results indicated that FECA significantly reduced the paw edema. Mechanistic studies on the inflamed tissue revealed that FECA decreased the levels of COX-2, nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α), further confirming its anti-inflammatory properties in a living animal model. researchgate.net

Pharmacodynamic and Pharmacokinetic Research

Direct and comprehensive pharmacodynamic and pharmacokinetic studies on ethyl 3-(4-methoxyphenyl)propanoate are not extensively available in the current body of scientific literature. However, valuable insights can be gleaned from research on its closely related metabolites. One such significant metabolite is 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is an end-product of the metabolism of dietary polyphenols by the gut microbiota. researchgate.netbohrium.com

Research in Sprague-Dawley rats has shed light on the absorption, metabolism, and tissue accumulation of HMPA. researchgate.netbohrium.com Following oral administration of HMPA, it, along with its sulfated and glucuronidated conjugates, was detected in the bloodstream. researchgate.net The peak plasma concentrations were reached rapidly, within 15 minutes, indicating swift absorption. researchgate.net The study also revealed that HMPA and its conjugated forms are widely distributed to various organs, with the highest concentrations found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs. researchgate.net This rapid metabolism and broad tissue distribution of HMPA suggest that if ethyl 3-(4-methoxyphenyl)propanoate is hydrolyzed to HMPA in vivo, the resulting metabolite would likely undergo similar metabolic pathways. researchgate.net

Role in Drug Discovery and Medicinal Chemistry

Ethyl 3-(4-methoxyphenyl)propanoate and its structural analogues represent a class of compounds with significant potential in the field of drug discovery and medicinal chemistry. Their utility ranges from serving as foundational precursors for the synthesis of complex pharmacologically active molecules to acting as a basic scaffold for the development of novel therapeutic agents.

Precursor in the Synthesis of Pharmacologically Active Compounds (e.g., PPAR agonists)

Ethyl 3-(4-methoxyphenyl)propanoate is recognized as a valuable raw material in the synthesis of various organic compounds, including pharmaceuticals. While direct evidence of its use as a precursor for Peroxisome Proliferator-Activated Receptor (PPAR) agonists is not explicitly detailed, the synthesis of PPAR agonists from structurally similar alkoxy-substituted phenoxy derivatives has been reported. nih.gov This suggests the potential of the p-methoxyphenyl propanoate core as a building block for molecules targeting PPARs.

Furthermore, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a PPARγ agonist. jmb.or.kr This finding underscores the pharmacological relevance of the methoxyphenyl propene scaffold, which shares significant structural similarity with ethyl 3-(4-methoxyphenyl)propanoate, in the development of agents that modulate PPAR activity. jmb.or.kr PPARs are crucial nuclear receptors involved in the regulation of metabolism and inflammation, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. nih.gov

Scaffold for Novel Drug Candidates

The molecular framework of ethyl 3-(4-methoxyphenyl)propanoate serves as a potential scaffold for the design and synthesis of new drug candidates. A chemical scaffold is a core structure of a molecule that can be systematically modified to create a library of related compounds with diverse biological activities. While extensive research utilizing ethyl 3-(4-methoxyphenyl)propanoate as a primary scaffold is not widely documented, studies on related propanoic acid derivatives highlight the promise of this chemical class.

For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer agents. mdpi.com These compounds have demonstrated significant antiproliferative activity, suggesting that the propanoic acid moiety can be a key component in the design of new therapeutics. mdpi.com The exploration of modifications to the methoxyphenyl and ethyl propanoate portions of the title compound could lead to the discovery of novel drug candidates with a range of pharmacological activities.

Impurity Profiling and Analysis in Drug Products

In the synthesis of pharmaceutical drugs, unreacted starting materials, intermediates, and by-products can be present as impurities in the final active pharmaceutical ingredient (API). The identification and control of these impurities are critical for ensuring the safety and efficacy of the drug product. If ethyl 3-(4-methoxyphenyl)propanoate is used as a starting material or is formed as an intermediate in a synthetic process, it would be considered a process-related impurity that must be monitored.

Impurity profiling is the process of identifying and quantifying the various impurities in a drug substance. nih.gov Regulatory agencies have strict guidelines for the acceptable levels of different types of impurities. Therefore, if a drug were to be synthesized from ethyl 3-(4-methoxyphenyl)propanoate, analytical methods would need to be developed and validated to detect and quantify any residual amounts of this compound in the final product. This ensures that the drug meets the required purity standards and is safe for patient use.

Bioavailability and Metabolic Fate Research

Understanding the bioavailability and metabolic fate of a compound is essential in drug development. This research area investigates how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential for toxicity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, in silico methods are widely used to predict the ADMET properties of a compound before it is synthesized and tested in the laboratory. researchgate.netnih.gov These computational models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological properties. For ethyl 3-(4-methoxyphenyl)propanoate, various physicochemical properties that influence its ADMET profile can be computed. nih.gov

A summary of the predicted ADMET-relevant properties for Ethyl 3-(4-methoxyphenyl)propanoate is presented in the table below.

PropertyPredicted ValueSignificance in ADMET
Molecular Weight 208.25 g/mol Influences absorption and distribution; lower molecular weight is generally favorable for oral bioavailability.
XLogP3 2.7A measure of lipophilicity, which affects absorption, distribution, and metabolism. A value in this range is often associated with good oral absorption.
Topological Polar Surface Area (TPSA) 35.5 ŲPredicts cell permeability; a lower TPSA is associated with better penetration of the blood-brain barrier and cell membranes.
Hydrogen Bond Donors 0The number of hydrogen bond donors influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3The number of hydrogen bond acceptors affects solubility and interactions with biological targets.
Rotatable Bonds 6A higher number of rotatable bonds can lead to greater conformational flexibility but may decrease oral bioavailability.

Data sourced from PubChem CID 348843. nih.gov

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in Pharmaceutical Synthesis and Drug Development

The structural framework of ethyl 3-(4-methoxyphenyl)propanoate is a key component in many biologically active compounds, making it a significant starting material in the synthesis of various drugs. Its role as a raw material for drug synthesis is a primary application in the field of organic synthesis.

One of the notable uses of this compound is in the development of cardiovascular drugs. For instance, it is an important intermediate in the synthesis of Anipamil, a calcium channel blocker related to Verapamil. The synthesis involves chemical modifications of the ethyl ester group and the core phenylpropanoate structure.

Furthermore, this compound is utilized in creating analogs of Raloxifene, a selective estrogen receptor modulator (SERM). The 4-methoxyphenyl (B3050149) group is a key structural element that allows for its incorporation into synthetic pathways to generate new SERMs.

The versatility of ethyl 3-(4-methoxyphenyl)propanoate also extends to the synthesis of anti-inflammatory agents. The propanoic acid moiety, easily obtained through hydrolysis of the ethyl ester, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Role in Material Science Applications

In material science, ethyl 3-(4-methoxyphenyl)propanoate is a valuable building block for creating new polymers and functional materials. Its aromatic and ester components can be chemically altered to introduce polymerizable functionalities or to attach the molecule to polymer backbones, thereby imparting specific properties to the resulting material.

One significant application is in the synthesis of liquid crystals. The rigid 4-methoxyphenyl group is a common mesogenic unit, essential for forming liquid crystalline phases. Incorporating this moiety into polymer structures allows for the design of materials with tunable optical and thermal properties for applications in displays and sensors.

The compound is also used in developing advanced polymer resins. Through transesterification reactions, the 4-methoxyphenylpropanoate unit can be incorporated into polyester (B1180765) chains, potentially enhancing thermal stability and mechanical properties. These materials are suitable for high-performance coatings and composites.

Additionally, derivatives of ethyl 3-(4-methoxyphenyl)propanoate have been explored for use in organic light-emitting diodes (OLEDs). The 4-methoxyphenyl group can function as an electron-donating unit in charge-transporting materials, contributing to improved device performance.

Utilization in Flavor Chemistry Research

Ethyl 3-(4-methoxyphenyl)propanoate is noted for its contribution to the aroma and flavor of various natural products, with sweet, anise, and fruity notes. This makes it a compound of interest in flavor chemistry research, which seeks to understand the link between chemical structure and sensory perception. It is often used as a raw material for the synthesis of fragrances.

The compound serves as a reference standard in the analysis of food and beverage flavors. Food chemists use it to identify and quantify its presence in samples, which is vital for quality control and the development of new food products.

It also acts as a precursor in the synthesis of other flavor compounds. Chemical modifications of its ester and methoxy (B1213986) groups can produce a range of derivatives with different aroma profiles, leading to the creation of novel flavor ingredients.

Construction of Complex Organic Molecules

Beyond its specific applications, ethyl 3-(4-methoxyphenyl)propanoate is a fundamental building block in organic synthesis for constructing more complex molecules. Its reactivity at the aromatic ring, the benzylic position, and the ester group provides multiple avenues for molecular elaboration.

The ester functionality can be readily transformed into other functional groups. For example, it can be reduced to an alcohol or reacted with Grignard reagents to form a tertiary alcohol. Hydrolysis of the ester yields the corresponding carboxylic acid, a versatile intermediate for creating amides and other derivatives.

The aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of new substituents. This enables the synthesis of a wide array of substituted phenylpropanoate derivatives.

Future Research Directions and Emerging Methodologies

Development of Novel and Highly Efficient Synthetic Approaches

The traditional synthesis of Ethyl 3-(4-methoxyphenyl)propanoate typically involves the Fischer esterification of 3-(4-methoxyphenyl)propionic acid or the catalytic hydrogenation of (E)-Ethyl 3-(4-methoxyphenyl)acrylate (ethyl p-methoxycinnamate). While effective, these methods can have limitations regarding yield, reaction conditions, and catalyst reusability. Future research is focused on developing more efficient, selective, and sustainable synthetic routes.

Table 1: Comparison of Synthetic Methodologies for Ethyl 3-(4-methoxyphenyl)propanoate

MethodologyDescriptionPotential AdvantagesResearch Focus
Traditional Fischer EsterificationReaction of 3-(4-methoxyphenyl)propionic acid with ethanol (B145695) using a liquid acid catalyst (e.g., H₂SO₄).Well-established and straightforward.Improving yields and minimizing the reverse reaction. riken.jp
Catalytic HydrogenationReduction of the double bond in ethyl p-methoxycinnamate using catalysts like Palladium on Carbon (Pd/C).High conversion and purity.Developing more cost-effective and robust catalysts.
Solid Acid CatalysisEsterification using a heterogeneous catalyst (e.g., zeolites, ion-exchange resins).Easy catalyst separation, reusability, reduced corrosion and waste. riken.jpDesigning highly active and stable solid catalysts for continuous flow systems. riken.jp
BiocatalysisEnzyme-mediated esterification (e.g., using lipases).High selectivity, mild reaction conditions, "natural" label for products. researchgate.netEnzyme immobilization and process optimization for industrial scale.
Continuous Flow SynthesisPumping reagents through a reactor containing a fixed catalyst bed.Enhanced safety, scalability, precise process control, and higher throughput. nih.govnih.govIntegration of novel catalysts and real-time reaction monitoring.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

For Ethyl 3-(4-methoxyphenyl)propanoate, AI can be applied in several ways:

Retrosynthesis Prediction : AI models can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. bohrium.commicrosoft.comacs.org This accelerates the design of efficient and cost-effective manufacturing routes.

Forward Synthesis Prediction : By learning from millions of documented reactions, ML algorithms can predict the products and yields of a reaction between given starting materials under specific conditions, minimizing trial-and-error experimentation. mindmapai.appmdpi.com

Reaction Optimization : AI can identify the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and purity of Ethyl 3-(4-methoxyphenyl)propanoate, while minimizing by-product formation. chemcopilot.com The success of these AI models is highly dependent on the quality and diversity of the training data. cas.org

Exploration of New Biological Targets and Therapeutic Areas

While Ethyl 3-(4-methoxyphenyl)propanoate is primarily known as a fragrance ingredient, its structural motifs—the cinnamate (B1238496) and methoxyphenyl groups—are present in numerous biologically active compounds. nih.govmdpi.com Cinnamic acid and its derivatives have reported antimicrobial and antifungal activities. nih.gov The mechanism of action for cinnamates can involve disruption of the plasma membrane and interaction with targets like ergosterol (B1671047) in fungi. nih.gov

The methoxyphenyl group is a common feature in drugs targeting a range of conditions. For instance, compounds with this moiety have been investigated as ligands for alpha1-adrenergic receptors, which are targets for treating hypertension and other disorders. nih.gov Furthermore, the ester functional group itself can act as a bioisostere for amides, potentially enhancing pharmacological activity through different molecular interactions. acs.org Future research could therefore involve screening Ethyl 3-(4-methoxyphenyl)propanoate and its analogues against new biological targets to uncover therapeutic potential in areas such as infectious diseases, oncology, or neurology. nih.govmdpi.com

Advanced Analytical Techniques for Comprehensive Metabolomic and Impurity Profiling

Ensuring the purity and quality of chemical compounds is critical, particularly for pharmaceutical and fragrance applications. Future methodologies will rely on advanced and hyphenated analytical techniques to provide a complete picture of a sample's composition, including trace-level impurities and metabolic products. biomedres.usbiomedres.us

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are central to this effort. slideshare.netlongdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for analyzing non-volatile and thermally unstable compounds. biomedres.usijpsonline.com High-resolution LC-MS (e.g., LC-Q-TOF-MS) can accurately identify and quantify process-related impurities and degradation products. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile compounds, GC-MS provides reproducible fragmentation patterns that allow for confident compound identification through spectral libraries. ajpaonline.comthermofisher.com For less volatile metabolites, chemical derivatization is often required before analysis. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for the structural elucidation of unknown compounds and can be used in metabolomics studies to identify and quantify metabolites in biological samples without the need for chromatographic separation. nih.gov

These techniques are essential for creating detailed impurity profiles and for metabolomics studies to understand how the compound is processed in biological systems. tandfonline.comresearchgate.netyoutube.com

Table 2: Advanced Analytical Techniques for Profiling

TechniquePrincipleApplication for Ethyl 3-(4-methoxyphenyl)propanoate
HPLC/UHPLCSeparates components of a mixture based on their differential interactions with a stationary and mobile phase. biomedres.usPurity testing, separation of synthetic intermediates and degradation products. tandfonline.com
GC-MSSeparates volatile components via gas chromatography and identifies them by their mass spectrum. ajpaonline.comAnalysis of volatile impurities, residual solvents, and for metabolomic profiling after derivatization. thermofisher.com
LC-MS/MSCombines liquid chromatography with tandem mass spectrometry for highly sensitive and selective detection. nih.govijpsonline.comTrace-level impurity identification, characterization of unknown degradation products, and pharmacokinetic studies. ijpsonline.com
NMR SpectroscopyUses magnetic fields to determine the structure of molecules.Unambiguous structure confirmation of the final product and any isolated impurities; quantitative analysis. nih.gov

Design of Sustainable and Scalable Production Methodologies for Industrial Applications

The chemical industry is increasingly moving towards sustainable manufacturing processes that minimize environmental impact and improve safety and efficiency. symrise.combynez.com This shift is driven by the principles of green chemistry. perfumerflavorist.com

For the industrial production of Ethyl 3-(4-methoxyphenyl)propanoate, two key methodologies are emerging:

Flow Chemistry : In contrast to traditional batch processing, flow chemistry involves running reactions in a continuous stream through a reactor. nih.gov This approach offers superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. researchgate.netseqens.com It also facilitates easier scaling from laboratory to industrial production. nih.gov

Biocatalysis : The use of enzymes, such as lipases, as catalysts for esterification represents a green alternative to chemical catalysts. researchgate.net Biocatalytic processes operate under mild conditions (neutral pH, low temperature), are highly selective, and can generate products considered "natural," a significant advantage in the flavor and fragrance market. researchgate.net

Future research will focus on optimizing these technologies by developing more robust and reusable catalysts (both chemical and biological) and designing integrated, automated flow systems that reduce solvent use and energy consumption. riken.jpnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-methoxyphenyl)propanoate, and how can reaction yields be optimized?

  • Methodology : A visible-light-promoted, metal-free N-H insertion reaction using donor/donor diazo precursors is effective. Column chromatography (hexane:EtOAc, 10:1) achieves purification, though yields may vary (e.g., 44% reported). Optimize solvent polarity and reaction time to improve yield .
  • Key Data : NMR (δ 172.3 for ester carbonyl) and HRMS ([M+H]+: 348.0594) confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl 3-(4-methoxyphenyl)propanoate?

  • Methodology : Use 13C^{13}\text{C} NMR to identify the ester carbonyl (δ ~172 ppm) and aromatic methoxy groups (δ ~55.9 ppm). ESI-HRMS provides accurate mass confirmation (error <2 ppm). Combine with FT-IR to verify functional groups (C=O stretch ~1720 cm1^{-1}) .

Q. How does the methoxy substituent influence the compound’s chemical reactivity compared to analogues?

  • Methodology : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution. Compare with hydroxyl or nitro derivatives (e.g., 3-(4-hydroxyphenyl)propanoate) to assess electronic effects on reactions like alkylation or acylation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural validation?

  • Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For example, the methoxy proton’s 1H^{1}\text{H}-13C^{13}\text{C} correlation at δ 3.8 ppm (H) and δ 55.9 ppm (C) resolves ambiguities. If HRMS deviates (e.g., observed 348.0607 vs. calculated 348.0594), recalibrate instrumentation or recheck isotopic purity .

Q. What catalytic systems enable selective functionalization of Ethyl 3-(4-methoxyphenyl)propanoate?

  • Methodology : Cobalt-mediated radical reactions can introduce phosphonate groups (e.g., ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propanoate). Use radical initiators (e.g., AIBN) under inert conditions to control regioselectivity .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Methodology : Optimize intermediates (e.g., ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate) via zinc reduction (70–80% efficiency). Employ one-pot reactions to minimize purification losses, as demonstrated in dabigatran synthesis (48% overall yield) .

Q. How do steric and electronic factors affect crystallographic packing in derivatives?

  • Methodology : X-ray diffraction reveals that the selenadiazole ring in Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-propanoate adopts a planar conformation (max deviation: 0.002 Å). Dihedral angles (e.g., 49° between selenadiazole and phenyl rings) highlight steric interactions. Use Mercury software to analyze non-covalent interactions (C–H···N, C–H···π) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.